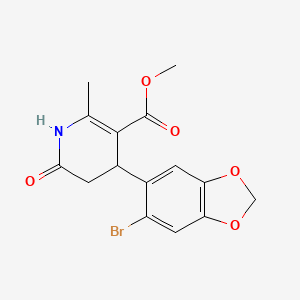![molecular formula C25H27NO5 B5045433 [1-[(Butanoylamino)-(3,4-dimethoxyphenyl)methyl]naphthalen-2-yl] acetate](/img/structure/B5045433.png)
[1-[(Butanoylamino)-(3,4-dimethoxyphenyl)methyl]naphthalen-2-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(Butanoylamino)-(3,4-dimethoxyphenyl)methyl]naphthalen-2-yl] acetate: is a complex organic compound that features a naphthalene core substituted with a butanoylamino group, a 3,4-dimethoxyphenyl group, and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(Butanoylamino)-(3,4-dimethoxyphenyl)methyl]naphthalen-2-yl] acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthalene Core: Starting with a naphthalene derivative, the core structure is prepared through Friedel-Crafts acylation.
Introduction of the Butanoylamino Group: The butanoylamino group is introduced via an amide coupling reaction, often using reagents like butanoyl chloride and a base such as triethylamine.
Attachment of the 3,4-Dimethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the 3,4-dimethoxyphenyl group is attached to the naphthalene core.
Acetylation: Finally, the acetate group is introduced through an esterification reaction using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
[1-[(Butanoylamino)-(3,4-dimethoxyphenyl)methyl]naphthalen-2-yl] acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or primary amines in an aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted naphthalene derivatives with new functional groups replacing the acetate group.
科学的研究の応用
[1-[(Butanoylamino)-(3,4-dimethoxyphenyl)methyl]naphthalen-2-yl] acetate: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [1-[(Butanoylamino)-(3,4-dimethoxyphenyl)methyl]naphthalen-2-yl] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .
類似化合物との比較
[1-[(Butanoylamino)-(3,4-dimethoxyphenyl)methyl]naphthalen-2-yl] acetate: can be compared with similar compounds such as:
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and pharmaceuticals.
Intermetallic Compounds: Though not directly related, these compounds share the complexity and specificity of interactions seen in organic compounds.
The uniqueness of This compound lies in its specific functional groups and the resulting chemical and biological properties, which distinguish it from simpler or structurally different compounds.
特性
IUPAC Name |
[1-[(butanoylamino)-(3,4-dimethoxyphenyl)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-5-8-23(28)26-25(18-12-13-20(29-3)22(15-18)30-4)24-19-10-7-6-9-17(19)11-14-21(24)31-16(2)27/h6-7,9-15,25H,5,8H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYBHWJNWVTECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC(=C(C=C1)OC)OC)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-chloro-4-fluorobenzyl)-N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5045376.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5045380.png)

![N-benzyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide](/img/structure/B5045385.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5045395.png)
![1-[(2-Chlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5045397.png)
![3,4-dimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5045418.png)
![17-(3-chlorophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5045425.png)



